molecular formula C4H8O4 B7804163 D-Threose CAS No. 29884-64-8

D-Threose

Cat. No.: B7804163
CAS No.: 29884-64-8
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-QWWZWVQMSA-N
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Description

D-Threose: is a four-carbon monosaccharide with the molecular formula C₄H₈O₄. It belongs to the family of aldoses, which are sugars containing an aldehyde group. This compound is a diastereomer of D-erythrose and L-erythrose, meaning it has the same molecular formula and connectivity but differs in the spatial arrangement of its atoms . This compound is significant in various biochemical processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Threose can be synthesized through several methods. One common approach involves the selective degradation of D-glucose. This process includes the oxidation of D-glucose with lead tetraacetate, which converts it to di-0-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose, which can be further processed to obtain this compound . Another method involves the use of threonine aldolases, which catalyze the reversible aldol reaction of glycine and acetaldehyde to produce D-threonine and D-allo-threonine .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic processes due to their high specificity and efficiency. Threonine aldolases from various bacterial and fungal species are employed to catalyze the formation of this compound from simpler precursors . These biocatalytic methods are preferred in industrial settings due to their mild reaction conditions and high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions: D-Threose undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Threonic acid

    Reduction: Threitol

    Substitution: Various esters and ethers

Scientific Research Applications

D-Threose has numerous applications in scientific research:

Mechanism of Action

D-Threose is similar to other four-carbon sugars such as D-erythrose and L-erythrose. it is unique in its spatial arrangement of atoms, which gives it distinct physical and chemical properties. For instance, this compound and D-erythrose are diastereomers, meaning they are not mirror images of each other and have different reactivity and physical properties .

Comparison with Similar Compounds

  • D-Erythrose
  • L-Erythrose
  • D-Threitol
  • L-Threitol

D-Threose’s unique stereochemistry makes it valuable in stereoselective synthesis and as a model compound in stereochemical studies.

Properties

IUPAC Name

(2S,3R)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017421
Record name D-(-)-Threose
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-43-2, 29884-64-8
Record name D-Threose
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Record name D-Threose
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Record name Threose, DL-
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Record name D-(-)-Threose
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Record name D-(-)-threose
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Record name THREOSE, DL-
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Record name THREOSE, D-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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